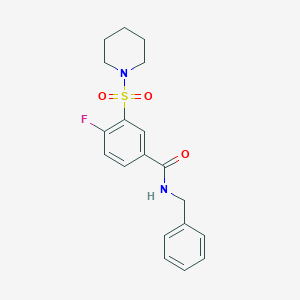![molecular formula C17H15Cl2NOS B5208836 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in regulating cellular metabolism.
Mechanism of Action
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide works by inhibiting the activity of PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is an enzyme complex that plays a crucial role in the conversion of glucose to energy in the form of ATP. By inhibiting PDK, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide increases the activity of PDH, leading to increased glucose metabolism and ATP production. This increase in ATP production can lead to apoptosis in cancer cells and improved glucose metabolism in metabolic disorders.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to induce apoptosis, inhibit angiogenesis, and decrease tumor growth. In metabolic disorders, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to improve glucose metabolism and insulin sensitivity. 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other cancer treatments such as chemotherapy. However, one limitation of using 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Future Directions
There are several potential future directions for 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide research. One area of interest is in the development of more potent analogs of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide that may be more effective in cancer treatment. Another area of interest is in the development of combination therapies that may enhance the therapeutic effects of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide. Additionally, further research is needed to fully understand the mechanisms of action of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide and its potential use in the treatment of metabolic disorders and inflammatory diseases.
Synthesis Methods
The synthesis of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide involves the reaction between 2,4-dichlorophenyl isocyanate and 2-phenylthioethylamine in the presence of acryloyl chloride. This reaction produces a yellow solid that is purified through recrystallization. The yield of this reaction is typically around 50%.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity. In addition, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NOS/c18-14-8-6-13(16(19)12-14)7-9-17(21)20-10-11-22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLASVAKZYLVSBN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCCNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)
![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)

![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)


![5-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5208823.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)

![4-fluoro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5208832.png)
![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)

![1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol](/img/structure/B5208859.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)